molecular formula C20H20ClN3O3 B2843478 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323697-88-6

6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No. B2843478
CAS RN: 1323697-88-6
M. Wt: 385.85
InChI Key: GZVZJOMIBVEQCI-UHFFFAOYSA-N
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Description

The compound “6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The 3,4,5-trimethoxyphenyl group is a phenyl ring substituted with methoxy groups at the 3, 4, and 5 positions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino group (-NH2) is a common site for reactions, and the nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline core, the amino group, and the nitrile group would contribute to its polarity, solubility, and reactivity .

Scientific Research Applications

Structural and Optical Properties

Research has explored the structural and optical properties of quinoline derivatives, which are closely related to 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride. These compounds demonstrate polycrystalline structures in powder form that transition to nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. Their optical properties have been assessed through spectrophotometer measurements, revealing insights into absorption parameters, electron transition types, and energy gaps. This foundational understanding supports their application in materials science and optical engineering (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Quinoline derivatives have also been studied for their photovoltaic properties, which are essential for developing organic–inorganic photodiode fabrication. The electrical characteristics of heterojunction diodes created from these compounds indicate promising photovoltaic properties under both dark and illumination conditions. Such materials could significantly contribute to advancements in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives, including those structurally similar to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic media. Their effectiveness, assessed through weight loss and electrochemical studies, underscores their potential as environmentally friendly corrosion inhibitors. This application is vital for protecting industrial equipment and infrastructure from corrosive damage, thus extending their service life and reducing maintenance costs (Singh, Srivastava, & Quraishi, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Quinoline derivatives are a focus of ongoing research due to their diverse biological activities. Future research may explore the synthesis of new derivatives, investigation of their biological activities, and development of potential therapeutic applications .

properties

IUPAC Name

6-methyl-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3.ClH/c1-12-5-6-16-15(7-12)19(13(10-21)11-22-16)23-14-8-17(24-2)20(26-4)18(9-14)25-3;/h5-9,11H,1-4H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVZJOMIBVEQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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